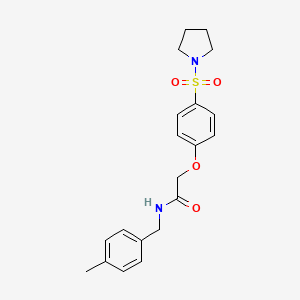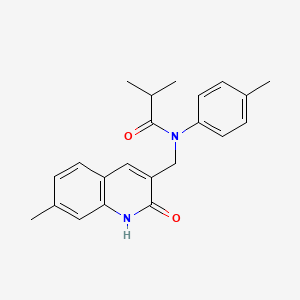
N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as DPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of DPOB involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the GABA receptor signaling pathway. DPOB has been shown to inhibit the activity of PI3K, Akt, and mTOR, which are involved in the regulation of cell proliferation and survival. DPOB has also been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell differentiation and apoptosis. In addition, DPOB has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
DPOB has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of GABA receptor activity, and regulation of anxiety and sleep. DPOB has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
DPOB has several advantages for lab experiments, including its high potency, selectivity, and specificity. DPOB is also stable and easy to handle, which makes it suitable for various experimental conditions. However, DPOB has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for DPOB research, including the development of novel DPOB derivatives with improved efficacy and safety profiles, the investigation of DPOB's potential therapeutic applications in various diseases, and the elucidation of DPOB's molecular targets and signaling pathways. In addition, the development of new methods for synthesizing DPOB and its derivatives may further enhance its potential applications in scientific research.
Synthesis Methods
DPOB can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig amination. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-4-methoxyaniline with 3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole in the presence of palladium catalyst and base. The Sonogashira coupling reaction involves the reaction of 2-iodo-4-methoxyaniline with 3-phenyl-5-ethynyl-1,2,4-oxadiazole in the presence of palladium catalyst and copper iodide. The Buchwald-Hartwig amination involves the reaction of 2-bromo-4-methoxyaniline with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of palladium catalyst and base.
Scientific Research Applications
DPOB has potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, DPOB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, DPOB has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In drug discovery, DPOB has been used as a lead compound to develop novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-29-17-12-13-19(21(14-17)30-2)25-24(28)18-10-6-7-11-20(18)31-15-22-26-23(27-32-22)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTICCXQHNSASLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)





![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)